molecular formula C17H17N5O2 B2829592 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide CAS No. 326002-61-3

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide

Cat. No.: B2829592
CAS No.: 326002-61-3
M. Wt: 323.356
InChI Key: GWBCIVMJFGKPBG-LDADJPATSA-N
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Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.

    Condensation Reaction: The benzotriazole derivative is then reacted with propanohydrazide under acidic or basic conditions to form the hydrazide intermediate.

    Schiff Base Formation: Finally, the hydrazide intermediate undergoes a condensation reaction with 2-methoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)propanohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity, while the methoxybenzylidene group can interact with biological membranes or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties.

    2-Methoxybenzaldehyde: A precursor used in the synthesis of the compound.

    Propanohydrazide: Another precursor involved in the synthesis.

Properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-16-9-5-2-6-13(16)12-18-20-17(23)10-11-22-15-8-4-3-7-14(15)19-21-22/h2-9,12H,10-11H2,1H3,(H,20,23)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBCIVMJFGKPBG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326002-61-3
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(2-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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